5-(Dimethylamino)amylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N',N'-dimethylpentane-1,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-9(2)7-5-3-4-6-8/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEQANWXEQSAGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392740 | |

| Record name | 5-(Dimethylamino)amylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3209-46-9 | |

| Record name | N,N-Dimethyl-1,5-pentanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3209-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Dimethylamino)amylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(Dimethylamino)amylamine physical and chemical properties

An In-depth Technical Guide to 5-(Dimethylamino)amylamine

Introduction: Understanding a Versatile Diamine Building Block

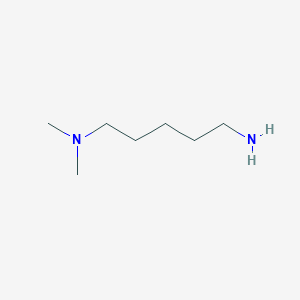

This compound, also known by its IUPAC name N',N'-dimethylpentane-1,5-diamine, is a difunctional aliphatic amine.[1][][3] It features a primary amine group at one end of a five-carbon chain and a tertiary amine group at the other. This unique asymmetrical structure makes it a valuable and versatile building block in organic synthesis. Its distinct nucleophilic and basic centers allow for selective chemical modifications, rendering it a molecule of significant interest for researchers in drug discovery, polymer science, and materials chemistry. This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, potential applications, and safety considerations, offering a foundational resource for scientists and development professionals.

Chemical Identity and Molecular Structure

Correctly identifying a chemical is the first step in any rigorous scientific endeavor. This compound is cataloged under several identifiers, which are crucial for database searches and regulatory compliance.

The structural arrangement of its atoms dictates its chemical behavior. The presence of both a primary (-NH₂) and a tertiary (-N(CH₃)₂) amine separated by a flexible pentyl chain is the key to its utility.

Figure 1: Chemical structure of this compound.

Physicochemical Properties: A Quantitative Overview

The physical properties of a compound are critical for determining its appropriate handling, purification, and application conditions. For instance, its boiling point informs distillation parameters, while solubility dictates suitable solvent systems for reactions.

| Property | Value | Source(s) |

| Molecular Weight | 130.23 g/mol | [1][4] |

| Boiling Point | 180.6 °C at 760 mmHg | [3][7] |

| 79-80 °C at 16 Torr | [] | |

| Melting Point | 85 °C (Note: Data may vary) | [] |

| Density | ~0.840 g/cm³ (Predicted) | [7] |

| Flash Point | 62.8 °C | [7] |

| Refractive Index | ~1.45 (Predicted) | [7] |

| Form | Solid or Colorless Liquid | [7] |

Note: Physical properties such as melting point and form can vary between suppliers and based on purity. The boiling point is provided at both atmospheric and reduced pressure, which is crucial for purification via vacuum distillation to prevent thermal decomposition.

Reactivity and Chemical Behavior

The chemical personality of this compound is defined by its two amine groups, which have different reactivity profiles.

-

Basicity: Both nitrogen atoms possess lone pairs of electrons, making them basic and nucleophilic. The primary amine is generally less sterically hindered and can participate in reactions like acylation, alkylation, and Schiff base formation. The tertiary amine is a stronger base but is more sterically hindered, primarily participating in acid-base reactions to form quaternary ammonium salts. Understanding the pKa values of the conjugate acids is essential for predicting protonation states at a given pH, which is critical in biological and pharmaceutical applications.

-

Nucleophilicity: The primary amine is an excellent nucleophile for reactions such as substitution and addition. This allows for the selective introduction of the molecule onto an electrophilic scaffold. The tertiary amine, while basic, is a poorer nucleophile due to steric hindrance from the two methyl groups. This differential reactivity is the cornerstone of its utility as a synthetic building block.

Synthetic Pathways: A Conceptual Workflow

While multiple routes to synthesize this compound exist, a common strategy involves the reductive amination of a carbonyl compound or the alkylation of a primary amine. A conceptual workflow for a potential synthesis starting from 5-aminopentan-1-ol illustrates the key transformations.

Figure 2: A conceptual workflow for the synthesis of this compound.

This multi-step process highlights the importance of protecting groups to ensure selective reactions. The choice of reagents at each step (e.g., the oxidizing agent or the reducing agent for amination) is critical to maximize yield and purity.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool for researchers.

-

Pharmaceutical Scaffolding: As a diamine, it can be used to link different pharmacophores or to create flexible linkers in drug candidates. The tertiary amine can be protonated at physiological pH, potentially improving the solubility and pharmacokinetic properties of a parent molecule.

-

Mass Spectrometry: It has been used to label peptides and other biomolecules.[][5] The introduction of a basic tertiary amine group can improve ionization efficiency in mass spectrometric analysis, enhancing detection sensitivity.[][5]

-

Industrial Applications: It has been explored for use as a scrubbing solvent for the removal of acid gases from fuel and synthesis gas streams, leveraging the basicity of its amine groups.[][5]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is paramount for laboratory safety.

Hazard Identification:

-

Causes severe skin burns and eye damage.[1]

-

May be harmful if swallowed.[1]

-

May cause respiratory irritation.[1]

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhaling vapors or dust.

-

Prevent contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents and acids.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a functionally rich molecule whose value lies in its dual amine reactivity. Its well-defined physical properties, combined with its utility as a synthetic building block, make it a significant compound for chemists in both academic and industrial settings. A thorough understanding of its properties, reactivity, and safety protocols, as outlined in this guide, is essential for its effective and safe application in scientific research and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3465925, this compound. Retrieved from [Link].[1]

-

Chemsrc (2024). N,N-dimethylpentane-1,5-diamine | CAS#:5330-32-5. Retrieved from [Link].[8]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 407156, N1,N5-Dimethyl-1,5-pentanediamine. Retrieved from [Link].[6]

Sources

- 1. This compound | C7H18N2 | CID 3465925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. scbt.com [scbt.com]

- 5. 5-(Dimethylamino)pentylamine | 3209-46-9 [chemicalbook.com]

- 6. N1,N5-Dimethyl-1,5-pentanediamine | C7H18N2 | CID 407156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. N,N-dimethylpentane-1,5-diamine | CAS#:5330-32-5 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 5-(Dimethylamino)amylamine (CAS 3209-46-9)

This document provides a comprehensive technical overview of 5-(Dimethylamino)amylamine, also known as N',N'-dimethylpentane-1,5-diamine. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This guide delves into the compound's properties, synthesis, analytical characterization, applications, and safety protocols, offering field-proven insights into its practical use.

Core Compound Identity and Physicochemical Properties

This compound is a difunctional aliphatic amine featuring a primary amine and a tertiary amine separated by a five-carbon chain.[1][2] This unique structure makes it a versatile building block in organic synthesis, particularly in the construction of more complex molecules with tailored properties.

The dual amine functionalities exhibit distinct reactivities. The primary amine serves as a potent nucleophile and a site for standard amine chemistries (e.g., amidation, reductive amination, sulfonylation), while the tertiary amine acts as a basic center, capable of forming salts and participating in acid-base catalysis. This differential reactivity is a cornerstone of its utility in multi-step syntheses.

Key Identifiers:

-

IUPAC Name: N',N'-dimethylpentane-1,5-diamine[3]

-

CAS Number: 3209-46-9[1]

-

Molecular Formula: C₇H₁₈N₂[1]

-

Synonyms: NN-Dimethyl-1,5-pentanediamine, 5-aminopentyl-dimethyl-amine, N,N-dimethylpentane-1,5-diamine[1][5]

The physical state of the compound is sometimes inconsistently reported; it is typically a colorless liquid at room temperature but may be supplied as a solid.[2][4] This discrepancy can arise from the presence of its hydrochloride salt form or impurities. Researchers should verify the form upon receipt.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Boiling Point | 180.6°C at 760 mmHg | [1][2] |

| Density | 0.840 g/cm³ (Predicted) | [2][5] |

| Flash Point | 62.8°C | [1][2] |

| Refractive Index | 1.45 | [1][2] |

| pKa | 10.59 (Predicted) | [1][6] |

| LogP | 1.37730 | [2] |

| SMILES | CN(C)CCCCCN | [3][4] |

| InChI Key | ZQEQANWXEQSAGL-UHFFFAOYSA-N | [3][4] |

Synthesis and Purification

The synthesis of this compound typically leverages its structural relationship to cadaverine (1,5-pentanediamine), a readily available bio-based chemical.[7][8][9] The most direct and industrially scalable approach involves the selective N-methylation of cadaverine.

Synthetic Workflow: Reductive Amination

A common and efficient laboratory-scale synthesis is the reductive amination of cadaverine with formaldehyde. This process, known as the Eschweiler-Clarke reaction, is highly selective for producing tertiary amines.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C7H18N2 | CID 3465925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. Page loading... [wap.guidechem.com]

- 7. biotreks.org [biotreks.org]

- 8. Green chemical and biological synthesis of cadaverine: recent development and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cadaverine - Wikipedia [en.wikipedia.org]

N¹,N¹-Dimethylpentane-1,5-diamine synthesis pathway

An In-Depth Technical Guide to the Synthesis of N¹,N¹-Dimethylpentane-1,5-diamine

Executive Summary

N¹,N¹-Dimethylpentane-1,5-diamine, also known as 5-(dimethylamino)pentylamine or N,N-dimethylcadaverine, is a diamine with significant utility as a chemical intermediate in the synthesis of pharmaceuticals, as a surfactant, and as a corrosion inhibitor.[1][2] Its synthesis presents unique challenges, primarily centered on achieving selective N-alkylation to produce the desired unsymmetrical product. This guide provides a detailed exploration of the primary synthetic strategies, focusing on the underlying chemical principles, the rationale behind experimental choices, and field-proven protocols. We will dissect two major pathways: the direct approach via reductive amination and a more controlled, multi-step synthesis involving the selective alkylation of 1,5-diaminopentane (cadaverine). This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the practical synthesis of this valuable compound.

Introduction

Chemical Identity and Properties

N¹,N¹-Dimethylpentane-1,5-diamine is an acyclic polyamine featuring a primary amine at one end of a five-carbon chain and a tertiary amine at the other. This bifunctional nature is key to its reactivity and applications.

| Property | Value | Source |

| CAS Number | 3209-46-9 | [3][4] |

| Molecular Formula | C₇H₁₈N₂ | [3] |

| Molecular Weight | 130.23 g/mol | [3] |

| Boiling Point | 180.6°C at 760 mmHg | [3] |

| Appearance | Colorless to light yellow liquid or powder | [1][4] |

| Synonyms | 5-(Dimethylamino)pentylamine, N,N-Dimethylcadaverine | [1][4] |

Significance and Applications

The utility of N¹,N¹-Dimethylpentane-1,5-diamine stems from its dual amine functionalities. It serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry for creating more complex biologically active molecules.[1] Its properties also make it suitable for use as a surfactant and as a corrosion inhibitor on metal surfaces.[1] The parent compound, 1,5-diaminopentane (cadaverine), is itself a key bio-based platform chemical used in the production of polyamides, highlighting the industrial relevance of this chemical family.[5][6]

Strategic Approaches to Synthesis

The synthesis of N¹,N¹-Dimethylpentane-1,5-diamine can be approached from several angles. The choice of pathway often depends on the available starting materials, required purity, and scalability. The primary strategies involve either building the carbon backbone with the dimethylamino group already in place or by post-functionalizing the readily available 1,5-diaminopentane backbone.

Pathway I: Reductive Amination

Reductive amination is a highly efficient method for forming amines from carbonyl compounds. For the target molecule, this pathway involves reacting a C5 aldehyde bearing a primary amine (or a precursor) with dimethylamine, followed by reduction.

Mechanistic Principles

The reaction proceeds in two main stages. First, the secondary amine (dimethylamine) attacks the carbonyl carbon of the aldehyde (e.g., 5-aminopentanal[7]). This is followed by dehydration to form an electrophilic iminium ion. In the second stage, a reducing agent, typically hydrogen gas with a metal catalyst, reduces the iminium ion to form the final tertiary amine product.[8]

Choice of Starting Material: 5-Aminopentanal

5-Aminopentanal is the ideal substrate as it possesses the required five-carbon backbone and a terminal aldehyde group for reaction with dimethylamine.[7] However, ω-aminoaldehydes can be unstable and prone to self-condensation or cyclization. In practice, a protected form of the aldehyde or a precursor that generates it in situ may be preferable for achieving higher yields and purity.

Critical Parameters: Catalysts and Reaction Conditions

The success of reductive amination hinges on the choice of catalyst and reaction conditions. Noble metals are highly effective, but nickel-based catalysts offer a cost-effective alternative.

| Catalyst | Typical Conditions | Advantages | Disadvantages | Source |

| Nickel (e.g., Raney Ni) | 100-150°C, 500-700 psig H₂ | Cost-effective, robust | May require higher temperatures/pressures | [9] |

| Platinum (e.g., Pt on Carbon) | 80-120°C, 500-700 psig H₂ | High activity, good yields | Higher cost than nickel | [9] |

| Rhodium | 100°C, ~450 psig H₂ | High selectivity, operates under milder conditions | High cost, ligand sensitivity | [10] |

Causality Behind Choices: The selection of a catalyst is a trade-off between activity, selectivity, and cost. For industrial-scale synthesis, a robust nickel catalyst might be preferred despite requiring more forcing conditions.[9] For fine chemical or pharmaceutical applications where yield and selectivity are paramount, a platinum or rhodium catalyst may be justified.[9][10] The pressure of hydrogen gas is a critical parameter to ensure the complete reduction of the iminium intermediate and prevent its accumulation or side reactions.

Detailed Experimental Protocol (Conceptual)

-

Reactor Setup: A high-pressure reactor (e.g., Parr hydrogenator) is charged with the starting aldehyde (e.g., 5-aminopentanal, 1.0 eq), a suitable solvent like methanol, and the chosen catalyst (e.g., 5% Pt/C, ~1-5 mol%).

-

Amine Addition: The reactor is sealed and purged with nitrogen. A solution of dimethylamine in methanol (excess, ~1.5-2.0 eq) is added.

-

Hydrogenation: The reactor is pressurized with hydrogen to the target pressure (e.g., 600 psig).

-

Reaction: The mixture is heated to the target temperature (e.g., 100°C) with vigorous stirring. The reaction progress is monitored by the cessation of hydrogen uptake.

-

Work-up: After cooling and venting, the catalyst is removed by filtration (caution: pyrophoric when dry). The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under vacuum to yield pure N¹,N¹-Dimethylpentane-1,5-diamine.

Pathway II: Selective N-Alkylation of 1,5-Diaminopentane (Cadaverine)

This strategy begins with the inexpensive and readily available cadaverine. The core challenge is to selectively introduce two methyl groups onto only one of the nitrogen atoms, avoiding the formation of mono-methylated, symmetrically N,N'-dimethylated, and over-methylated quaternary ammonium salts.

The Challenge of Selectivity

Direct methylation of cadaverine with an agent like methyl iodide is difficult to control. The primary amines have similar reactivity, and the product of the first methylation (N-methylcadaverine) is often more nucleophilic than the starting material, leading to rapid subsequent methylations. Furthermore, intramolecular cyclization of intermediates can lead to the formation of N-methylpiperidine, a significant and often difficult-to-remove byproduct.[11]

A Protecting Group-Based Approach

To enforce selectivity, a protecting group strategy is employed. One of the primary amino groups is "masked" with a chemical group that renders it unreactive to methylation. After the unprotected amine is dimethylated, the protecting group is removed to reveal the primary amine, yielding the desired product.

Step-by-Step Workflow and Mechanistic Insights

-

Mono-Protection: 1,5-Diaminopentane is reacted with one equivalent of a protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl). By controlling the stoichiometry, a significant yield of the mono-protected diamine can be achieved. The bulky protecting group sterically hinders the second amine, aiding selectivity.

-

Reductive N-Methylation: The free primary amine of the mono-protected intermediate is then dimethylated. The Eschweiler-Clarke reaction is an excellent choice for this step. It uses formic acid and formaldehyde to install two methyl groups cleanly via reductive amination, with carbon dioxide as the only byproduct. This method is highly selective for primary and secondary amines and avoids the over-alkylation issues associated with methyl halides.

-

Deprotection: The final step is the removal of the protecting group. For a Boc group, this is typically achieved by treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. For a Cbz group, catalytic hydrogenation (e.g., H₂ over Pd/C) is the standard method.[11] The choice of protecting group is critical; it must be stable to the methylation conditions but easily removed in the final step.

Purification and Characterization

Regardless of the synthetic route, the final product must be purified and its identity confirmed.

-

Purification: Fractional distillation under reduced pressure is the most common method for purifying liquid amines like N¹,N¹-Dimethylpentane-1,5-diamine. The reduced pressure is necessary to lower the boiling point and prevent thermal decomposition.

-

Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon skeleton and the number and location of protons, including the characteristic singlet for the N,N-dimethyl group.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass-to-charge ratio for the protonated molecule [M+H]⁺.[11]

-

Infrared (IR) Spectroscopy: Will show characteristic N-H stretches for the primary amine and C-N stretches.

-

Safety and Handling

Chemical synthesis requires strict adherence to safety protocols.

-

Reagent Hazards:

-

Amines: Volatile amines are corrosive, flammable, and can cause severe skin and eye irritation.[1] Work in a well-ventilated fume hood.

-

Reducing Agents: Hydrogen gas is highly flammable and explosive. Catalysts like Raney Nickel and Palladium on Carbon can be pyrophoric (ignite spontaneously in air) after filtration and must be handled with care, typically under a blanket of inert gas or kept wet.

-

Reagents: Strong acids and bases used in protection/deprotection steps are highly corrosive.

-

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

Conclusion

The synthesis of N¹,N¹-Dimethylpentane-1,5-diamine is a practical exercise in controlling the reactivity of polyfunctional molecules. While direct reductive amination offers an efficient, atom-economical route, it relies on the availability of the corresponding ω-aminoaldehyde precursor. For greater control and to avoid challenging side reactions like cyclization, a protecting group strategy starting from cadaverine provides a robust and reliable, albeit longer, pathway. The selection of the optimal route will ultimately be guided by project-specific requirements for scale, purity, cost, and available starting materials.

References

-

Anderson, K. N., Moaven, S., Unruh, D. K., Cozzolino, A. F., & D'Auria, J. C. (2018). Improved Synthesis of N-Methylcadaverine. Molecules, 23(5), 1203. [Link]

-

ChemBK. (2024). N,N-dimethylpentane-1,5-diamine hydrochloride. [Link]

-

PubChem. (n.d.). N1,N5-Dimethyl-1,5-pentanediamine. National Center for Biotechnology Information. [Link]

- Google Patents. (1991).

- Google Patents. (1975).

-

ResearchGate. (n.d.). (A) The possible reaction paths for reductive amination of BA with...[Link]

-

Ma, N., et al. (2021). Green chemical and biological synthesis of cadaverine: recent development and challenges. Green Chemical Engineering. [Link]

-

ResearchGate. (n.d.). Chemical synthesis of cadaverine. [Link]

- Google Patents. (1995).

- Google Patents. (1991). DE4129350A1 - METHOD FOR PRODUCING PENTANE-1,5-DIAMINES.

-

PubChem. (n.d.). 5-Aminopentanal. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Different amines in reductive amination with undecanal. [Link]

-

Chemsrc. (n.d.). N,N-dimethylpentane-1,5-diamine. [Link]

-

Kind, S., & Wittmann, C. (2011). Bio-based production of the platform chemical 1,5-diaminopentane. Applied Microbiology and Biotechnology. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. JPH05238991A - Preparation of pentane-1,5-diamine - Google Patents [patents.google.com]

- 3. 3209-46-9 | N1,N1-Dimethylpentane-1,5-diamine - Moldb [moldb.com]

- 4. N1,N1-dimethylpentane-1,5-diamine, CasNo.3209-46-9 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]

- 7. 5-Aminopentanal | C5H11NO | CID 443849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US3976697A - Preparation of tertiary amines - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Improved Synthesis of N-Methylcadaverine - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility of 5-(Dimethylamino)amylamine in Organic Solvents: A Technical Guide for Researchers

Foreword: Understanding the Critical Role of Solubility in Amine Chemistry

In the landscape of pharmaceutical and chemical research, 5-(Dimethylamino)amylamine emerges as a molecule of interest due to its diamine structure, which presents opportunities for its use as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1][2] The dimethylamino group, a common pharmacophore, is found in numerous FDA-approved drugs, highlighting the relevance of understanding the fundamental properties of such compounds.[1][2] The success of any synthetic route, purification process, or formulation strategy hinges on a comprehensive understanding of the compound's solubility. This guide provides an in-depth exploration of the solubility of this compound in organic solvents, offering both theoretical insights and practical methodologies for the research scientist.

Physicochemical Profile of this compound

A molecule's structure is the primary determinant of its physical and chemical properties, including solubility. This compound, also known as N',N'-dimethylpentane-1,5-diamine, possesses a flexible five-carbon aliphatic chain with a primary amine at one terminus and a tertiary amine at the other. This unique structure dictates its interactions with various solvent environments.

| Property | Value | Source |

| Molecular Formula | C₇H₁₈N₂ | [3] |

| Molecular Weight | 130.23 g/mol | [3] |

| IUPAC Name | N',N'-dimethylpentane-1,5-diamine | |

| CAS Number | 3209-46-9 | [3] |

| Physical Form | Solid |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of this compound is governed by the interplay of its structural features and the properties of the organic solvent.

-

Polarity and Hydrogen Bonding: The presence of two nitrogen atoms, particularly the primary amine, allows for hydrogen bonding with protic solvents (e.g., alcohols). The lone pair of electrons on both nitrogen atoms can act as hydrogen bond acceptors. The primary amine can also act as a hydrogen bond donor.

-

Van der Waals Forces: The pentyl chain contributes to non-polar character, allowing for van der Waals interactions with non-polar solvents (e.g., alkanes).

-

Acid-Base Chemistry: As an amine, this compound is basic and will react with acidic solvents. This can significantly enhance solubility in such solvents due to the formation of a more polar, ionic salt.[4]

Generally, aliphatic amines are soluble in a wide range of organic solvents.[5] For amines with more than four carbon atoms, water solubility decreases, while solubility in organic solvents like diethyl ether and dichloromethane is typically high.[5][6] Given its seven-carbon backbone, this compound is expected to be readily soluble in most common organic solvents.

Intermolecular Interactions Governing Solubility

Caption: Intermolecular forces between this compound and different solvent classes.

Qualitative Solubility Assessment

While quantitative data is sparse in the literature, a qualitative assessment of solubility in various organic solvent classes can be predicted based on the compound's structure.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | High | Strong hydrogen bonding interactions are possible with the amine groups. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Good balance of polarity to interact with the amine groups and non-polar character to solvate the alkyl chain. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | Polar aprotic solvents that can act as hydrogen bond acceptors. |

| Esters | Ethyl acetate | Moderate to High | Similar to ketones, these can act as hydrogen bond acceptors. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | Primarily van der Waals interactions with the alkyl chain. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low to Moderate | Weaker van der Waals interactions; the polarity of the amine groups may limit solubility. |

| Halogenated Solvents | Dichloromethane, Chloroform | High | Good general solvents for a wide range of organic compounds.[5][6] |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable and widely accepted technique.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analysis method.

Experimental Workflow

Caption: Workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Procedure

-

Preparation of Supersaturated Solution:

-

To a glass vial, add a known volume of the desired organic solvent.

-

Add an excess amount of this compound to the solvent. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and allow it to stand undisturbed at the same temperature until the excess solid has settled.

-

-

Sampling and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately pass the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticulates.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the filtered saturated solution and the calibration standards using a validated analytical method such as GC-FID.

-

-

Calculation:

-

From the calibration curve, determine the concentration of this compound in the filtered saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Safety Precautions

This compound is classified as harmful if swallowed and can cause skin irritation and serious eye damage. It may also cause respiratory irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

Applications in Drug Development and Research

The dual amine functionality of this compound makes it a valuable intermediate in organic synthesis. Its solubility in a range of organic solvents allows for its use in various reaction conditions. In drug discovery, similar diamine scaffolds are utilized to synthesize compounds with diverse pharmacological activities.[7] A thorough understanding of its solubility is therefore essential for reaction optimization, product isolation, and purification via crystallization or chromatography.

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, a strong understanding of its physicochemical properties and the principles of intermolecular forces allows for a reliable qualitative prediction of its solubility. It is expected to be soluble in a wide array of common organic solvents. For researchers requiring precise data for process development and formulation, the detailed experimental protocol provided in this guide offers a robust framework for accurate and reproducible solubility determination. This foundational knowledge is critical for unlocking the full potential of this versatile chemical intermediate in research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Moorpark College. Experiment 13 – Properties of Amines and Amides. [Link]

-

ScienceLab.com. Material Safety Data Sheet. [Link]

-

Florida State College at Jacksonville. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Medicinal Chemistry. [Link]

-

PubChemLite. This compound (C7H18N2). [Link]

-

Gassnova. Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. [Link]

-

LibreTexts. Solubility of Organic Compounds. [Link]

-

University of Toronto. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

ResearchGate. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

-

Fogg, P. G. T. (1980). Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. IUPAC-NIST Solubility Data Series. 80. [Link]

-

Shi, C., et al. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European Journal of Medicinal Chemistry. [Link]

-

Amerigo Scientific. This compound. [Link]

Sources

- 1. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. moorparkcollege.edu [moorparkcollege.edu]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of 5-(Dimethylamino)amylamine for Research Professionals

This document provides a comprehensive technical guide on the safety and handling precautions for 5-(Dimethylamino)amylamine (CAS: 3209-46-9). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety.

Chemical Identification and Physicochemical Properties

This compound, also known by its IUPAC name N',N'-dimethylpentane-1,5-diamine, is a diamine compound used in various chemical syntheses.[] Its applications can include use as a building block for more complex molecules or in specialized roles such as labeling peptides for mass spectrometric analysis.[] Understanding its fundamental properties is the first step in a thorough risk assessment.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 3209-46-9 | [2][3] |

| Molecular Formula | C₇H₁₈N₂ | [2][3] |

| Molecular Weight | 130.23 g/mol | [2][3][4] |

| IUPAC Name | N',N'-dimethylpentane-1,5-diamine | [2] |

| Physical Form | Solid |[4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary risks associated with this chemical involve acute oral toxicity, severe skin and eye damage, and respiratory irritation.[2][4] The signal word for this chemical is "Danger" .[4]

A consolidated list of GHS hazard classifications from multiple sources is provided below. It is imperative to consult the specific Safety Data Sheet (SDS) from your supplier, as classifications may vary slightly.

Table 2: GHS Hazard Classifications

| Hazard Class | Hazard Statement Code | Description | Source |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2][4] |

| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation | [2][4] |

| Serious Eye Damage/Irritation | H318 | Causes serious eye damage | [2][4] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[2][4] |

The causality behind these classifications stems from the chemical nature of amines. The basicity of the amine functional groups can disrupt biological tissues, leading to corrosive effects on the skin and eyes upon contact. If inhaled, the compound can irritate the mucous membranes of the respiratory tract.

Engineering Controls and Risk Mitigation

A proactive approach to safety involves implementing a hierarchy of controls to minimize exposure potential.

-

Engineering Controls (Primary Control): All handling of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood. This is the most critical control measure to mitigate the risk of inhaling the substance, which may cause respiratory irritation.[4] The ventilation system directly removes vapors or dust from the user's breathing zone.

-

Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all experiments involving this compound. Ensure all personnel are trained on the specific hazards and handling procedures. Clearly label all containers and work areas where the chemical is used or stored.

-

Personal Protective Equipment (PPE): PPE is the final line of defense and must be used in conjunction with engineering controls. It does not eliminate the hazard but provides a barrier to exposure.

Personal Protective Equipment (PPE) Specification

The selection of appropriate PPE is dictated by the hazard profile of the chemical. Due to the risk of severe skin and eye damage, the following ensemble is mandatory:

-

Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are required. The H318 classification ("Causes serious eye damage") necessitates this dual protection to prevent contact with the eyes and face.[2][4]

-

Skin Protection: A chemically resistant lab coat must be worn and fully buttoned.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[5]

-

Footwear: Fully enclosed, non-perforated shoes are required to protect against potential spills.

Safe Handling and Storage Protocol

Adherence to a strict protocol is essential for minimizing risk.

Step-by-Step Handling Procedure

-

Preparation: Before handling, review the supplier's SDS. Ensure the chemical fume hood is operational and the sash is at the appropriate height. Prepare your work area by covering the surface with absorbent, disposable bench paper. Ensure a chemical spill kit and emergency eyewash/shower station are accessible.

-

PPE Donning: Put on all required PPE as specified in Section 4.

-

Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use spark-proof tools and avoid creating dust. If transferring a solution, use a syringe or cannula technique to minimize aerosol generation.

-

Reaction Monitoring: Keep all reactions involving this compound within the fume hood.

-

Decontamination and Waste Disposal: After handling, decontaminate all equipment and the work surface. Dispose of all contaminated materials (gloves, bench paper, pipette tips) in a designated, sealed hazardous waste container in accordance with institutional and local regulations.

-

Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing gloves and before leaving the laboratory.[6]

Storage Requirements

-

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

Keep the container away from sources of ignition, heat, and direct sunlight.[8]

-

Incompatibilities: Store separately from strong oxidizing agents, acids, acid chlorides, and acid anhydrides, as violent reactions can occur.[9]

Emergency and First-Aid Procedures

In the event of an exposure or spill, immediate and correct action is critical.

Spill Management

-

Small Spill (in a fume hood): Ensure PPE is worn. Carefully sweep up the solid material, avoiding dust generation. Place it into a sealed container for hazardous waste disposal. Decontaminate the area with an appropriate solvent and then soap and water.

-

Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert colleagues. Prevent entry to the area. Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

First-Aid Response Workflow

The following diagram outlines the critical first-aid steps following an exposure. In all cases of significant exposure, seek immediate medical attention and provide the SDS to the responding medical personnel.

Caption: First-Aid Response Workflow for this compound Exposure.

Toxicological Profile

The toxicological properties of this compound have not been exhaustively investigated, which underscores the importance of handling it with caution. The known toxicological effects are inferred from its GHS classification:

-

Acute Toxicity: Harmful if swallowed.[2][4] The oral LD50 has not been established, but this classification indicates that ingestion of relatively small quantities could be dangerous.

-

Corrosivity and Irritation: The compound is corrosive or irritating to the skin and is known to cause serious, potentially irreversible, eye damage.[2][4] It is also an irritant to the respiratory system.[2][4]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is currently no data available to classify this compound as a carcinogen, mutagen, or reproductive toxin.[10] The absence of data does not signify the absence of hazard, and the compound should be handled as if it has unknown long-term health effects.

References

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Material Safety Data Sheet - n-Heptylamine, 99+% Source: Cole-Parmer URL: [Link]

-

Title: Heptylamine, 25mL, Each Source: CP Lab Safety URL: [Link]

Sources

- 2. This compound | C7H18N2 | CID 3465925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Material Safety Data Sheet (MSDS) for 5-(Dimethylamino)amylamine

An In-depth Technical Guide to the Material Safety Data Sheet for 5-(Dimethylamino)amylamine

Introduction: A Proactive Approach to Laboratory Safety

In the landscape of modern chemical research and drug development, this compound, also known as N',N'-dimethylpentane-1,5-diamine, serves as a versatile building block and chemical intermediate.[1][] Its unique structure, featuring both a primary and a tertiary amine, makes it valuable in syntheses requiring differential reactivity or specific physicochemical properties. However, this same reactivity profile necessitates a comprehensive and nuanced understanding of its potential hazards.

This guide moves beyond a mere recitation of safety data. As a Senior Application Scientist, my objective is to provide researchers, scientists, and drug development professionals with a technical framework for handling this compound. We will dissect the information typically found in a Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS), contextualizing it with field-proven insights and explaining the causality behind each safety recommendation. The goal is to foster a proactive safety culture, where protocols are not just followed but are understood as self-validating systems for risk mitigation.

Section 1: Chemical Identity and Physicochemical Characteristics

A foundational element of safe handling is a thorough understanding of the substance's identity and physical properties. These characteristics often dictate its behavior under various laboratory conditions and inform appropriate storage and handling procedures.

Synonyms and Identifiers:

The presence of two amine groups at different positions on the pentane chain is the primary driver of this molecule's chemical reactivity and its hazard profile. The tertiary amine provides a constant basic site, while the primary amine offers a nucleophilic site for further synthetic transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 130.23 g/mol | [3][5] |

| Appearance | Solid or Colorless Liquid | [6] |

| Boiling Point | 180.6 °C at 760 mmHg | [6][7] |

| Flash Point | 62.8 °C | [6] |

| Form | Reported as solid by some suppliers | |

| Storage Class | 11 - Combustible Solids | |

| Water Solubility | Partially soluble |

Note: The physical state (solid vs. liquid) may vary depending on purity and ambient temperature. Its classification as a combustible solid by some suppliers suggests that while it may be a liquid, it has a relatively low flash point for its molecular weight, warranting precautions against ignition sources.

Section 2: Hazard Analysis and GHS Classification

The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards. For this compound, the classifications point to significant risks that demand stringent control measures.

Signal Word: Danger [3]

This signal word is reserved for the more severe hazard categories, indicating that this substance has the potential to cause significant harm if not handled correctly.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | GHS Code | Description | Implication for Researchers |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | Ingestion can lead to systemic toxicity. Strict prohibition of mouth pipetting is mandatory. Accidental ingestion requires immediate medical attention. |

| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation | This is a primary risk. The basicity of the amine groups can cause rapid chemical burns. Appropriate gloves and a lab coat are essential to prevent contact. |

| Serious Eye Damage | H318 | Causes serious eye damage | Contact with eyes can lead to irreversible damage and blindness. Chemical splash goggles and/or a face shield are non-negotiable PPE. |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | Inhalation of vapors or aerosols can irritate the respiratory tract. All work must be conducted in a certified chemical fume hood. |

Source Data: PubChem, Sigma-Aldrich[3]

The causality behind these hazards is rooted in the chemical nature of amines. As bases, they react exothermically with the water present in tissues (skin, eyes, mucous membranes), leading to cell damage and chemical burns.[8][9] The respiratory irritation is a direct consequence of the compound's volatility and its irritating effect on the sensitive tissues of the lungs.

Section 3: Risk Mitigation and Safe Handling Protocols

A proactive safety posture requires translating hazard identification into concrete, actionable protocols. The following workflow is designed as a self-validating system to minimize exposure during routine laboratory use.

Experimental Workflow: From Storage to Waste

The following diagram outlines the mandatory workflow for handling this compound. Each step is a critical control point designed to prevent exposure and ensure containment.

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Protocol

This protocol is mandatory for all personnel working with this compound.

-

Preparation and Engineering Controls: a. Confirm that a certified chemical fume hood is available and operational. The face velocity should be verified before starting work. b. Ensure an eyewash station and safety shower are accessible and unobstructed.[10] c. Assemble all necessary equipment (glassware, reagents, spill kit) inside the fume hood to minimize movement in and out of the containment area.

-

Personal Protective Equipment (PPE): a. Eye Protection: Wear chemical splash goggles in combination with a full-face shield.[10] This dual protection is critical due to the H318 "Causes serious eye damage" classification. b. Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile gloves). Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique to avoid skin contact.[11] c. Body Protection: A flame-resistant lab coat must be worn and fully fastened. Protective boots may be required depending on the scale of the work.[10][11]

-

Chemical Handling: a. All transfers, weighing, and reactions must be performed within the fume hood.[10][12] b. Use a closed or contained system whenever possible to prevent the generation of vapors or mists.[12] c. Avoid creating aerosols. When transferring, pour slowly and carefully. d. Keep the container tightly closed when not in use.[12][13]

-

Cleanup and Decontamination: a. All contaminated glassware should be rinsed with an appropriate solvent (e.g., isopropanol) within the fume hood before being removed for final cleaning. b. Wipe down the work surface of the fume hood with a suitable decontaminating solution after work is complete. c. Wash hands and forearms thoroughly with soap and water after removing gloves.[10][12]

Section 4: Emergency Response Procedures

Even with robust protocols, accidental exposures can occur. A clear, well-rehearsed emergency plan is essential.

Emergency Response Decision Tree

The following diagram provides a logical decision-making framework for responding to common laboratory emergencies involving this chemical.

Sources

- 1. 5-(Dimethylamino)pentylamine | 3209-46-9 [chemicalbook.com]

- 3. This compound | C7H18N2 | CID 3465925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. scbt.com [scbt.com]

- 6. Page loading... [wap.guidechem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. fishersci.com [fishersci.com]

- 9. N-AMYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. enamine.enamine.net [enamine.enamine.net]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. tcichemicals.com [tcichemicals.com]

A Researcher's Technical Guide to Sourcing 5-(Dimethylamino)amylamine

An In-depth Guide for Scientists and Drug Development Professionals

Introduction: The Role of 5-(Dimethylamino)amylamine in Synthesis

This compound, also known as N¹,N¹-Dimethylpentane-1,5-diamine, is a linear aliphatic diamine featuring both a primary and a tertiary amine. This bifunctional nature makes it a valuable building block in organic synthesis. Its structural attributes are summarized below:

| Property | Value | Reference |

| CAS Number | 3209-46-9 | [1] |

| Molecular Formula | C₇H₁₈N₂ | [1] |

| Molecular Weight | 130.23 g/mol | [1][2] |

| Synonyms | N,N-Dimethyl-1,5-pentanediamine, N¹,N¹-Dimethylpentane-1,5-diamine | [1][3] |

In the context of drug discovery and medicinal chemistry, aliphatic amine chains are crucial components of many pharmacologically active molecules. The dimethylamino group, in particular, is a common pharmacophore found in numerous FDA-approved drugs, often used to modulate physicochemical properties like solubility and basicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) profiles.[4] While not a final drug product itself, this compound serves as a versatile starting material or intermediate for constructing more complex molecules with potential therapeutic applications.[]

The Commercial Supplier Landscape

Sourcing high-quality reagents is a foundational step for reproducible and reliable research. This compound is available from a variety of chemical suppliers, ranging from large, broad-catalog companies to more specialized organic synthesis providers.

| Supplier | Typical Purity | Notes |

| Sigma-Aldrich (Merck) | AldrichCPR | Sold for early discovery research; analytical data is not collected by the supplier, and the buyer assumes responsibility for confirming identity and purity.[3] |

| Manchester Organics | 95% | Offers various pack sizes and provides contact for bulk quotes and MSDS.[6] |

| Matrix Scientific | Not specified | Distributed through Fisher Scientific; basic chemical properties are provided.[7] |

| Amerigo Scientific | Not specified | States that analytical data is not collected for the product; buyer is responsible for confirmation.[8] |

| BOC Sciences | Not specified | Lists potential applications, such as in labeling peptides for mass spectrometric analysis.[] |

| Various Marketplace Suppliers | 97-99% | Platforms like ChemicalBook list multiple traders and reagent companies, primarily from China, the US, and Germany, with varying stated purities.[9] |

Expert Insight: The variance in how suppliers present their product is significant. The "AldrichCPR" grade from Sigma-Aldrich, for instance, places the onus of quality control entirely on the researcher.[3] This is a critical consideration. For exploratory synthesis, this may be acceptable, but for later-stage development, GMP-compliant synthesis, or quantitative studies, a supplier providing a comprehensive Certificate of Analysis (CoA) is non-negotiable.

A Scientist's Workflow for Procurement and Quality Verification

Ensuring the identity and purity of a starting material is paramount to the integrity of any experiment. Simply ordering from a catalog is insufficient; a systematic approach to procurement and validation is required.

Decoding Supplier Documentation

Two documents are critical to this process: the Safety Data Sheet (SDS) and the Certificate of Analysis (CoA).

-

Safety Data Sheet (SDS): This is the primary source of information on safe handling. For this compound, the SDS will detail significant hazards, including that it can be harmful if swallowed, causes skin irritation or burns, and can cause serious eye damage.[3][10][11] It also provides guidance on appropriate personal protective equipment (PPE), storage conditions (e.g., in a cool, well-ventilated place away from acids and strong oxidizing agents), and first-aid measures.[10][11]

-

Certificate of Analysis (CoA): The CoA is the supplier's attestation of quality for a specific batch. A robust CoA should include the lot number, test methods, specifications, and the actual test results.[12][13][14] For a chemical like this compound, key data points would include purity (typically by GC or HPLC), identity confirmation (by ¹H NMR or Mass Spectrometry), and appearance.[13]

Protocol: Independent Quality Control Verification

Given that some suppliers do not provide analytical data, and to ensure the highest level of scientific integrity, in-house verification is a critical step. Aliphatic amines lack a strong UV chromophore, making direct HPLC-UV detection difficult.[15] Therefore, analysis often requires derivatization or, more commonly, the use of mass spectrometry (HPLC-MS).[16][17]

Objective: To confirm the identity and estimate the purity of a received batch of this compound.

Methodology: HPLC-MS Analysis

-

Materials and Reagents:

-

This compound sample

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid (LC-MS grade)

-

0.2 µm syringe filters

-

-

Standard and Sample Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the this compound and dissolve it in 10 mL of 50:50 methanol/water.

-

Working Sample (10 µg/mL): Dilute 100 µL of the stock solution into 9.9 mL of 50:50 methanol/water.

-

Filter the working sample through a 0.2 µm syringe filter before injection.

-

-

Instrumentation and Conditions:

-

System: HPLC coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Methanol with 0.1% Formic Acid

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 2 µL

-

MS Detection: ESI in positive ion mode. Monitor for the protonated molecule [M+H]⁺. For C₇H₁₈N₂, the expected m/z is approximately 131.15.

-

-

Data Analysis & Interpretation:

-

Identity Confirmation: The primary peak in the chromatogram should correspond to the expected mass-to-charge ratio (m/z ≈ 131.15).

-

Purity Estimation: Integrate the area of all peaks in the total ion chromatogram (TIC). The purity can be estimated as (Area of Main Peak / Total Area of All Peaks) x 100%. This provides a relative purity and is sufficient for confirming that the material is not grossly contaminated.

-

Safe Handling and Storage

Proper handling and storage are dictated by the chemical's hazardous properties.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[18] Work should be conducted in a well-ventilated chemical fume hood.[10]

-

Storage: Store containers tightly closed in a cool, dry, and well-ventilated area.[10] The material is listed as a combustible solid and should be kept away from heat, sparks, and open flames.[3][11] It is incompatible with strong oxidizing agents, acids, and acid chlorides.[10]

-

First Aid: In case of contact, immediate action is crucial. For eye contact, rinse with plenty of water for at least 15 minutes and seek immediate medical attention.[10] For skin contact, wash off with soap and plenty of water. If swallowed, do not induce vomiting and seek immediate medical advice.

References

-

Bio-Techne. Certificate of Analysis (Citalopram - d4 hydrobromide). Available from: [Link]

-

Amerigo Scientific. This compound. Available from: [Link]

-

Bhandari, D., et al. (2021). UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and β-methylamino-l-alanine in Human Urine. CDC Stacks. Available from: [Link]

-

ResearchGate. Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde. Available from: [Link]

-

ResearchGate. (PDF) UPLC-ESI-MS/MS method for the quantitative measurement of aliphatic diamines, trimethylamine N -oxide, and β-methylamino- l -alanine in human urine. Available from: [Link]

-

PENTA s.r.o. N,N-Dimethylaniline Safety Data Sheet. Available from: [Link]

-

PubChem. This compound (C7H18N2). Available from: [Link]

-

PubChem. N1,N5-Dimethyl-1,5-pentanediamine. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Semantic Scholar. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C7H18N2 | CID 3465925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. Matrix Scientific this compound-1G, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 8. This compound - Amerigo Scientific [amerigoscientific.com]

- 9. This compound manufacturers and suppliers - chemicalbook [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. resources.rndsystems.com [resources.rndsystems.com]

- 13. file.chemscene.com [file.chemscene.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]

- 16. stacks.cdc.gov [stacks.cdc.gov]

- 17. researchgate.net [researchgate.net]

- 18. pentachemicals.eu [pentachemicals.eu]

Characterizing the Thermal Stability and Degradation Profile of 5-(Dimethylamino)amylamine: A Proposed Research Framework

An In-depth Technical Guide

This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals tasked with characterizing the thermal stability and degradation pathways of 5-(Dimethylamino)amylamine (CAS: 3209-46-9). As of this writing, specific literature detailing the thermal profile of this compound is not extensively available. Therefore, this guide adopts a first-principles approach, outlining a robust, multi-technique strategy to generate reliable and insightful data. The methodologies described herein are grounded in established principles of thermal analysis and analytical chemistry, providing a self-validating system for a thorough investigation.

Introduction: The Compound and the Imperative for Stability Analysis

This compound, with the molecular formula C₇H₁₈N₂, is an aliphatic diamine featuring both a primary and a tertiary amine functional group separated by a five-carbon chain.[1][2] Its structure suggests potential utility as a building block in pharmaceutical synthesis, as a curing agent, or in other specialized chemical applications.

For any of these applications, a comprehensive understanding of the molecule's thermal stability is paramount. Thermal degradation can lead to loss of product efficacy, the formation of potentially toxic byproducts, and process inefficiencies.[3] The presence of two distinct amine functionalities suggests multiple potential degradation pathways, making a thorough investigation essential for defining safe handling, storage, and processing parameters.

This guide outlines a logical, phased approach to this characterization, beginning with bulk thermal analysis and proceeding to the identification of specific degradation products and mechanisms.

Phase 1: Establishing the Macroscopic Thermal Profile

The initial phase of the investigation focuses on determining the temperatures at which significant thermal events occur. The two primary techniques for this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Expertise & Rationale: TGA is the foundational experiment for any thermal stability study.[4] It directly measures mass loss as a function of temperature, providing a clear and unambiguous indication of when the material begins to decompose or evaporate.[5] By running the experiment under both an inert (Nitrogen) and an oxidative (Air) atmosphere, we can immediately differentiate between purely thermal degradation and oxidative degradation, which is a critical factor for real-world applications where exposure to air is common.[4]

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Pipette approximately 5-10 mg of this compound into a standard aluminum or platinum TGA pan. Due to its expected liquid nature and volatility, a pinholed or vented lid is recommended to ensure controlled evaporation.

-

Atmosphere & Flow Rate: Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.[6]

-

-

Data Acquisition: Record the mass loss (%) and its first derivative (DTG, %/°C) as a function of temperature. The DTG curve is crucial for identifying the temperature of the maximum rate of decomposition.

-

Repeat Analysis: Perform a second experiment under an identical temperature program but using dry air as the purge gas to assess oxidative stability.

Caption: Workflow for TGA-based thermal stability screening.

The results from TGA should be summarized in a clear, comparative table.

| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) | Interpretation |

| T_onset (Onset of Mass Loss, °C) | e.g., 175 °C | e.g., 160 °C | The temperature at which degradation begins. A lower onset in air indicates oxidative instability. |

| T_peak (Peak of DTG, °C) | e.g., 210 °C | e.g., 195 °C | The temperature of the maximum rate of decomposition. |

| Mass Loss Step 1 (%) | e.g., 85% | e.g., 88% | Corresponds to the primary decomposition event. |

| Residual Mass at 600 °C (%) | e.g., 2% | e.g., <1% | Indicates the amount of non-volatile residue (char). |

(Note: Data are illustrative and must be determined experimentally.)

Differential Scanning Calorimetry (DSC)

Expertise & Rationale: While TGA tracks mass loss, DSC measures heat flow, revealing endothermic and exothermic transitions.[7][8] This is crucial for identifying events like melting, boiling, and the energetic nature of decomposition (exothermic decompositions pose a greater safety risk).[9] For a volatile liquid like this compound, using hermetically sealed pans is a critical and non-negotiable step to prevent mass loss from evaporation, which would otherwise confound the measurement of the heat of vaporization and decomposition.

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.

-

Sample Preparation: Dispense 2-5 mg of the sample into a volatile sample pan (hermetically sealed aluminum pan). Crimp the lid securely to prevent any leaks. Prepare an identical empty, sealed pan to serve as the reference.

-

Atmosphere & Flow Rate: Maintain a nitrogen purge at 20-50 mL/min to ensure an inert environment.

-

Temperature Program (Heat-Cool-Heat):

-

Equilibrate at 0 °C.

-

First Heat: Ramp from 0 °C to 250 °C (or a temperature just beyond the T_onset from TGA) at 10 °C/min.

-

Cool: Cool the sample back to 0 °C at 10 °C/min.

-

Second Heat: Ramp from 0 °C to 250 °C at 10 °C/min. This cycle helps to remove any thermal history and provides a cleaner baseline for observing transitions like the glass transition (Tg).

-

-

Data Acquisition: Record the differential heat flow (mW) as a function of temperature.

Caption: Workflow for DSC analysis using a heat-cool-heat cycle.

| Thermal Event | Onset Temp (°C) | Peak Temp (°C) | Enthalpy (ΔH, J/g) | Interpretation |

| Boiling | e.g., 180 °C | e.g., 185 °C | e.g., +350 J/g | Endothermic event corresponding to vaporization.[10] |

| Decomposition | e.g., 190 °C | e.g., 215 °C | e.g., -500 J/g | Exothermic event indicating an energetic breakdown of the molecule. |

(Note: Data are illustrative and must be determined experimentally.)

Phase 2: Elucidating Degradation Pathways and Products

Once the "what temperature" question is answered by TGA/DSC, the critical next step is to determine "what it turns into." This requires a hyphenated technique capable of separating and identifying the volatile and semi-volatile degradation products.

Expertise & Rationale: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the ideal tool for this investigation. By pyrolyzing the sample at the specific decomposition temperatures identified in Phase 1, we can simulate the degradation process in a controlled manner. The resulting fragments are then separated by the GC column and identified by the MS, providing direct molecular evidence of the degradation pathways.[11]

-

Sample Preparation: Load a small, precise amount of this compound (typically µL scale) into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Set the pyrolysis temperature to the T_peak identified by TGA (e.g., 210 °C). This ensures the most representative fragmentation pattern.

-

Perform a second run at a higher temperature (e.g., 300 °C) to investigate secondary degradation products.

-

-

GC-MS Conditions:

-

Injector: Interface the pyrolyzer directly with the GC inlet, typically held at ~250 °C.

-

Column: Use a mid-polarity column (e.g., DB-5ms) suitable for separating a wide range of amine and hydrocarbon fragments.

-

Oven Program: Start at a low temperature (~40 °C) and ramp to ~280 °C to elute all potential products.

-

Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-500.

-

-

Data Analysis: Identify the eluted compounds by comparing their mass spectra against a reference library (e.g., NIST) and through manual interpretation of fragmentation patterns.

Caption: Py-GC-MS workflow for identifying thermal degradation products.

Hypothesized Degradation Pathways

Based on the structure of this compound, several degradation mechanisms can be postulated. The data from Py-GC-MS would serve to confirm or refute these hypotheses.

-

C-N Bond Cleavage: The simplest pathway involves the homolytic or heterolytic cleavage of carbon-nitrogen bonds, which are typically the weakest bonds in the molecule after C-H bonds. This could lead to the formation of smaller amines and alkyl radicals.

-

Hofmann-type Elimination: The tertiary amine group, in the presence of a proton source (even another amine molecule), could undergo an elimination reaction, leading to the formation of N,N-dimethylallylamine and other unsaturated products.

-

Intramolecular Cyclization: The primary amine could potentially attack the carbon alpha to the tertiary amine, leading to the formation of a substituted piperidine ring, a common reaction for 1,5-diamines.

Caption: Hypothesized degradation pathways for this compound.

Conclusion and Path Forward

This technical guide presents a robust and scientifically sound framework for the complete characterization of the thermal stability and degradation of this compound. By following this phased approach—first establishing the macroscopic thermal profile with TGA and DSC, and then elucidating the specific chemical changes with Py-GC-MS—a researcher can build a comprehensive and reliable dataset. This data is essential for determining safe operating limits, predicting shelf-life, understanding potential impurities, and ensuring the overall quality and safety of any process or product involving this compound.

References

- Kinetics of thermal degradation of renewably prepared amines useful for flue gas tre

- Thermal analysis of salts from 4-nitrophenol and aliphatic amines.

- Kinetics of thermal degradation of renewably prepared amines useful for flue gas tre

- Kinetics of Thermal Degradation of Renewably Prepared Amines Useful for Flue Gas Treatment.

- Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI.

- Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. NIH.

- Comparative DSC kinetics of the reaction of DGEBA with arom

- Differential scanning calorimetry study of reactions of epoxides with polyamines. Journal of Thermal Analysis.

- Thermogravimetric Analysis (TGA)

- CAS 3209-46-9 this compound. Alfa Chemistry.

- Thermal decomposition of aliphatic monoaminomonocarboxylic acids. Analytical Chemistry.

- This compound. PubChem.

- Differential scanning calorimetry. Wikipedia.

- Thermal Stability of Amine Compounds and Dichloromethane. AIDIC.

- Thermogravimetric analysis (TGA). Chemistry LibreTexts.

- Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing.

- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PubMed Central.

- Thermo Gravimetric Analysis (TGA). TCA Lab / Alfa Chemistry.

- This compound | CAS 3209-46-9. Santa Cruz Biotechnology.

- This compound | 3209-46-9. Manchester Organics.

- This compound (C7H18N2). PubChemLite.

- This compound | 2683-56-9. ChemicalBook.

- This compound AldrichCPR. Sigma-Aldrich.

- Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed.

- This compound. Amerigo Scientific.

- Study on Analysis Methods for Dimethylamine and Diethylamine in Ambient W

- P-Dimethylaminobenzaldehyde: Preliminary investigations into a novel reagent for the detection of latent fingermarks on paper surfaces.

- Methylamine and dimethylamine photocatalytic degradation—Adsorption isotherms and kinetics. Northeastern University.

Sources

- 1. This compound | C7H18N2 | CID 3465925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. aurigaresearch.com [aurigaresearch.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]